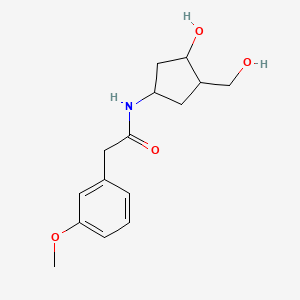
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenyl)acetamide, also known as HU-308, is a synthetic cannabinoid receptor agonist that has gained attention in the scientific community due to its potential therapeutic benefits.
Mécanisme D'action
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenyl)acetamide acts as a selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. Activation of CB2 receptors by N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenyl)acetamide leads to inhibition of pro-inflammatory cytokine production and a decrease in pain sensation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenyl)acetamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been studied for its potential as an anti-tumor agent, with some evidence suggesting that it may inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenyl)acetamide is its selectivity for CB2 receptors, which reduces the risk of off-target effects. However, its low solubility in water can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term safety of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenyl)acetamide.
Orientations Futures
Future research on N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenyl)acetamide could focus on its potential therapeutic applications in a variety of conditions, including pain, inflammation, anxiety, and addiction. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenyl)acetamide, as well as its long-term safety in humans. Finally, the development of more water-soluble formulations of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenyl)acetamide could improve its usability in experimental settings.
Méthodes De Synthèse
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenyl)acetamide is synthesized through a multistep process that involves the reaction of 3-methoxybenzyl cyanide with cyclopentanone in the presence of sodium ethoxide to form 3-methoxycyclopent-2-enone. This intermediate is then reacted with formaldehyde and sodium borohydride to form N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenyl)acetamide has been studied for its potential therapeutic benefits in a variety of conditions, including pain, inflammation, anxiety, and addiction. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis, as well as analgesic effects in models of neuropathic pain. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenyl)acetamide has also been studied for its potential as an anti-anxiety and anti-addiction agent, with promising results in animal models.
Propriétés
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-20-13-4-2-3-10(5-13)6-15(19)16-12-7-11(9-17)14(18)8-12/h2-5,11-12,14,17-18H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNPWNWHEQXELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

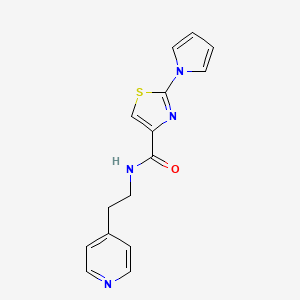

![Benzyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2897908.png)
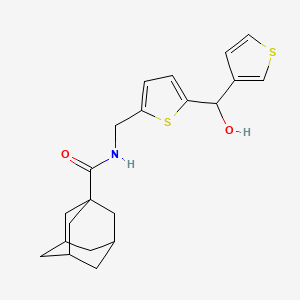
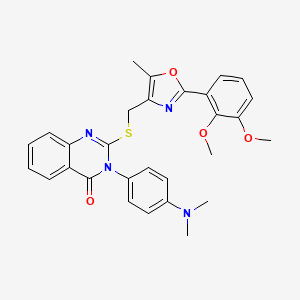
![2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B2897914.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2897915.png)
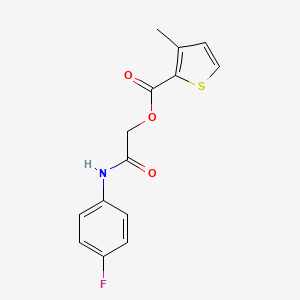

![4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2897918.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2897922.png)
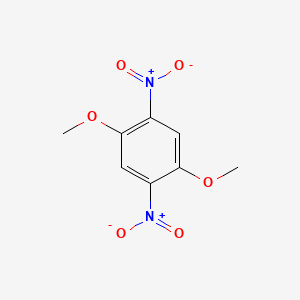
![2-[4-(3-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2897926.png)
